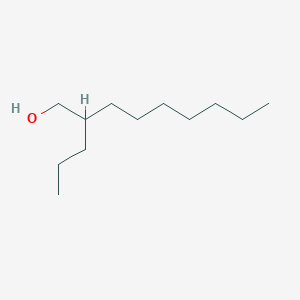

2-Propyl-1-nonanol

Beschreibung

Eigenschaften

Molekularformel |

C12H26O |

|---|---|

Molekulargewicht |

186.33 g/mol |

IUPAC-Name |

2-propylnonan-1-ol |

InChI |

InChI=1S/C12H26O/c1-3-5-6-7-8-10-12(11-13)9-4-2/h12-13H,3-11H2,1-2H3 |

InChI-Schlüssel |

HCILTAHXZXLTAS-UHFFFAOYSA-N |

Kanonische SMILES |

CCCCCCCC(CCC)CO |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Comparison with Similar Compounds

The following table and analysis compare 2-Propyl-1-nonanol (inferred properties) with structurally related alcohols and ethers from the evidence:

Key Findings:

Branching vs. Linear Chains: 2-Propyl-1-heptanol (branched C₁₀) has a lower molecular weight and reduced solubility compared to linear 1-Nonanol (C₉). Branching disrupts molecular packing, lowering melting points and altering solubility . 2-Propyl-1-nonanol (branched C₁₂) would likely follow this trend, with even lower volatility than 2-Propyl-1-heptanol due to increased chain length.

Functional Group Impact: 2-Propoxy-1-propanol (C₆ ether-alcohol) demonstrates higher solubility in polar solvents compared to purely aliphatic alcohols due to its ether oxygen, which enhances hydrogen bonding with water . This contrasts with 2-Propyl-1-nonanol, whose hydrophobic branched chain limits polar interactions.

Synthetic Utility: Branched alcohols like 2-Propyl-1-heptanol are favored in specialized organic reactions where steric hindrance is advantageous, while linear alcohols like 1-Nonanol are more common in bulk applications like plasticizers .

Vorbereitungsmethoden

Aldol Condensation of Aldehydes

The reaction begins with the base-catalyzed aldol condensation of pentanal (valeraldehyde) to form 2-propyl-2-heptenal. Sodium hydroxide (2–5 wt.%) is typically used at 90–130°C under reflux conditions. Key parameters include:

| Parameter | Value | Source |

|---|---|---|

| Temperature | 90–130°C | |

| Catalyst Concentration | 2–5 wt.% NaOH | |

| Reaction Time | 2–4 hours | |

| Conversion Efficiency | >90% n-pentanal |

The cross-condensation of n-pentanal with 2-methylbutanal is minimized due to the 15-fold faster self-condensation rate of n-pentanal, ensuring 80–95% selectivity for 2-propyl-2-heptenal.

Hydrogenation of Aldol Product

The unsaturated aldehyde (2-propyl-2-heptenal) is hydrogenated to 2-propyl-1-nonanol using Raney nickel or palladium catalysts. Conditions include:

| Parameter | Value | Source |

|---|---|---|

| Pressure | 500–1000 psia H₂ | |

| Temperature | 80–100°C | |

| Catalyst Loading | 5–10 wt.% Raney Ni | |

| Yield | 69–85% |

Post-hydrogenation distillation isolates 2-propyl-1-nonanol with >95% purity, while unreacted aldehydes and byproducts are recycled.

Oxo Synthesis (Hydroformylation of Olefins)

Oxo synthesis involves hydroformylation of C₈ olefins derived from butene dimerization, followed by hydrogenation.

Olefin Preparation

Butene dimers (e.g., diisobutylene) are produced via acid-catalyzed dimerization:

Hydroformylation

The olefin reacts with syngas (CO/H₂) under rhodium or cobalt catalysis:

Hydrogenation to Alcohol

The resulting aldehyde is hydrogenated to 2-propyl-1-nonanol using Cu-Cr or Ni catalysts at 150–200°C and 200–300 bar. This method produces mixed isomers, necessitating fractional distillation for purification.

Reduction of Esters

Esters such as ethyl nonanoate are reduced to 2-propyl-1-nonanol via catalytic hydrogenation or sodium/ethanol systems.

Sodium-Ethanol Reduction

Ethyl nonanoate reacts with sodium in ethanol under reflux:

High-Pressure Catalytic Hydrogenation

Palladium or platinum catalysts enable direct hydrogenation of esters at 100–150°C and 50–100 bar H₂, achieving >80% conversion.

Comparative Analysis of Methods

| Method | Yield | Purity | Cost Efficiency | Scalability |

|---|---|---|---|---|

| Guerbet Reaction | 69–85% | >95% | High | Industrial |

| Oxo Synthesis | 60–75% | 85–90% | Moderate | Large-scale |

| Ester Reduction | 65–80% | 90–95% | Low | Lab-scale |

The Guerbet reaction is favored for industrial production due to its robust yields and compatibility with continuous reactors. Oxo synthesis offers feedstock flexibility but requires costly syngas infrastructure. Ester reduction is limited to niche applications due to stoichiometric reagent use.

Emerging Techniques and Optimization

Recent patents highlight advancements in catalyst design:

Q & A

Q. What are the standard synthetic pathways for 2-propyl-1-nonanol, and how can purity be validated post-synthesis?

- Methodological Answer : Common synthetic routes include catalytic hydrogenation of corresponding aldehydes or Grignard reactions with appropriate alkyl halides. Post-synthesis, purity validation requires gas chromatography (GC) coupled with mass spectrometry (MS) to confirm molecular weight and structural integrity. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should be used to verify branching and hydroxyl group positioning. Reference standards (e.g., CAS-registered compounds) must be sourced from accredited suppliers to ensure traceability .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing 2-propyl-1-nonanol?

- Methodological Answer : Fourier-transform infrared spectroscopy (FTIR) identifies hydroxyl (-OH) and alkyl group vibrations. High-resolution mass spectrometry (HRMS) confirms molecular formula accuracy. For chromatographic separation, reverse-phase HPLC with a C18 column and UV detection (210 nm) is recommended. Differential scanning calorimetry (DSC) can assess thermal stability, while refractive index measurements align with purity benchmarks from CRC Handbook data .

Q. How should researchers design experiments to quantify 2-propyl-1-nonanol in complex matrices?

- Methodological Answer : Use internal standard calibration with deuterated analogs (e.g., d₃-2-propyl-1-nonanol) to minimize matrix effects. Liquid-liquid extraction (LLE) with ethyl acetate or chloroform optimizes recovery rates. Quantify via GC-MS in selected ion monitoring (SIM) mode, targeting unique fragment ions (e.g., m/z 158 for molecular ion [M+H]⁺). Validate methods per ICH guidelines, including recovery (90–110%) and precision (RSD <5%) .

Advanced Research Questions

Q. How can contradictory solubility or stability data for 2-propyl-1-nonanol be resolved in cross-study comparisons?

- Methodological Answer : Contradictions often arise from variations in solvent polarity, temperature, or impurity profiles. Conduct systematic reproducibility studies under controlled conditions (e.g., 25°C, inert atmosphere). Apply principal component analysis (PCA) to identify outlier datasets. Cross-reference with empirical phase diagrams and consult NIST Chemistry WebBook for thermodynamic consistency checks (e.g., ΔvapH values) .

Q. What experimental parameters should be optimized to enhance the yield of 2-propyl-1-nonanol in catalytic hydrogenation?

- Methodological Answer : Key parameters include catalyst loading (5–10% Pd/C), hydrogen pressure (1–3 atm), and reaction temperature (60–80°C). Monitor progress via in-situ FTIR to detect aldehyde intermediate consumption. Use response surface methodology (RSM) to model interactions between variables. Post-reaction, employ fractional distillation under reduced pressure to isolate the product, ensuring minimal thermal degradation .

Q. What computational strategies are suitable for predicting the environmental fate or biodegradation pathways of 2-propyl-1-nonanol?

- Methodological Answer : Use density functional theory (DFT) to calculate bond dissociation energies (BDEs) for hydroxyl and alkyl groups, predicting oxidation susceptibility. Molecular dynamics (MD) simulations can model aqueous solubility and partition coefficients (log P). Validate predictions against experimental biodegradation data (e.g., OECD 301D tests) and environmental monitoring studies from peer-reviewed literature .

Q. How can researchers identify and mitigate interference from degradation products during long-term stability studies?

- Methodological Answer : Accelerated stability testing (40°C/75% RH) combined with LC-MS/MS identifies degradation products (e.g., ketones from oxidation). Use orthogonal methods like thin-layer chromatography (TLC) to confirm non-volatile byproducts. For mitigation, optimize storage conditions (e.g., refrigeration at 4°C in amber vials) and incorporate antioxidants (e.g., BHT) if compatible with downstream applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.